molecular formula C8H6ClN3O2S B13082011 Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate

Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate

Cat. No.: B13082011
M. Wt: 243.67 g/mol
InChI Key: NLMUSKUSZWEUCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free microwave irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis . Additionally, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate can be compared with other similar compounds such as:

Uniqueness

What sets this compound apart is its unique isothiazolopyrimidine structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers alike. Continued exploration of its properties and applications is likely to yield new insights and innovations in the future.

Properties

Molecular Formula

C8H6ClN3O2S

Molecular Weight

243.67 g/mol

IUPAC Name

ethyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate

InChI

InChI=1S/C8H6ClN3O2S/c1-2-14-8(13)6-4-5(12-15-6)7(9)11-3-10-4/h3H,2H2,1H3

InChI Key

NLMUSKUSZWEUCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NS1)C(=NC=N2)Cl

Origin of Product

United States

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